molecular formula C10H14O4 B14348938 Dimethyl 2-propylpenta-2,3-dienedioate CAS No. 91306-55-7

Dimethyl 2-propylpenta-2,3-dienedioate

Cat. No.: B14348938
CAS No.: 91306-55-7
M. Wt: 198.22 g/mol
InChI Key: SJTTXNFQGBARBD-UHFFFAOYSA-N
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Description

Dimethyl 2-propylpenta-2,3-dienedioate is a conjugated diene ester characterized by two methyl ester groups and a propyl substituent on the pentadienedioate backbone. This structure imparts unique chemical reactivity, particularly in cycloaddition reactions and polymer chemistry. Its conjugated system allows for applications in organic synthesis, photochemistry, and materials science.

Properties

CAS No.

91306-55-7

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-5-8(10(12)14-3)6-7-9(11)13-2/h7H,4-5H2,1-3H3

InChI Key

SJTTXNFQGBARBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C=CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-propylpenta-2,3-dienedioate typically involves the esterification of 2-propylpenta-2,3-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-propylpenta-2,3-dienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-propylpenta-2,3-dienedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-propylpenta-2,3-dienedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

  • discusses Dimethyl Fumarate (DMF) , a therapeutic agent for multiple sclerosis, and compares it with interferon beta-1a .
  • describes an organophosphorus compound, Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate, unrelated to the target molecule .

Below is a general comparison framework for structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Applications Reactivity Notes
Dimethyl 2-propylpenta-2,3-dienedioate Conjugated diene with ester groups Organic synthesis, photochemistry High Diels-Alder reactivity
Dimethyl Fumarate (DMF) Fumarate ester MS treatment, polymer chemistry Nrf2 pathway activation
Dimethyl Maleate Maleate ester Plasticizers, resins Less stable than fumarate isomers
Methyl Propiolate Propargyl ester Click chemistry Alkyne-based cycloadditions

Key Differences:

Reactivity :

  • This compound’s conjugated diene system enables rapid [4+2] cycloadditions, unlike DMF’s electrophilic fumarate moiety, which reacts via Michael addition .
  • Methyl propiolate (alkyne ester) exhibits orthogonal reactivity in copper-catalyzed azide-alkyne cycloadditions, absent in the target compound.

Industrial Use :

  • Dimethyl maleate and fumarate are widely used in polymer crosslinking, while the target compound’s applications remain exploratory.

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